3-(3,5-DIMETHOXYANILINO)-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE
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Overview
Description
3-(3,5-Dimethoxyanilino)-5,5-dimethyl-2-cyclohexen-1-one is an organic compound that features a cyclohexenone core substituted with a dimethoxyaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethoxyanilino)-5,5-dimethyl-2-cyclohexen-1-one typically involves the reaction of 3,5-dimethoxyaniline with a suitable cyclohexenone derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the aniline, followed by nucleophilic addition to the cyclohexenone. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethoxyanilino)-5,5-dimethyl-2-cyclohexen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in acetic acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced cyclohexenone derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3-(3,5-Dimethoxyanilino)-5,5-dimethyl-2-cyclohexen-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethoxyanilino)-5,5-dimethyl-2-cyclohexen-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxyaniline: Shares the dimethoxyaniline moiety but lacks the cyclohexenone core.
5,5-Dimethyl-2-cyclohexen-1-one: Contains the cyclohexenone core but lacks the dimethoxyaniline group.
3,5-Dimethylcyclohexanone: Similar cyclohexanone structure with different substituents.
Uniqueness
3-(3,5-Dimethoxyanilino)-5,5-dimethyl-2-cyclohexen-1-one is unique due to the combination of the dimethoxyaniline and cyclohexenone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-(3,5-dimethoxyanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-16(2)9-12(5-13(18)10-16)17-11-6-14(19-3)8-15(7-11)20-4/h5-8,17H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQFSLHZLARUCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC(=CC(=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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